Adenosine Deaminase Metabolic Stability: N2-Glycosyl (Refractory) vs. N1-Glycosyl (Substrate) Isomer Comparison
The N2-β-D-ribofuranosyl isomer of 4-aminopyrazolo[3,4-d]pyrimidine (the structural class to which CAS 85426-86-4 belongs) is not a substrate for calf intestinal adenosine deaminase (ADA), whereas the N1-glycosyl isomer (4-amino-1-(β-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidine, also known as 6-azatubercidin) is actively deaminated with an apparent Km of 125 μM [1]. This represents a qualitative functional difference: the N2 isomer escapes ADA-mediated inactivation entirely, while the N1 isomer is susceptible to enzymatic deamination. For reference, the natural substrate adenosine exhibits a Km of 20 μM under the same assay conditions [1].
| Evidence Dimension | ADA substrate susceptibility (calf intestinal mucosa adenosine deaminase) |
|---|---|
| Target Compound Data | Not a substrate for adenosine deaminase (no detectable deamination) |
| Comparator Or Baseline | N1 isomer (4-amino-1-(β-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidine): Km = 125 μM; Adenosine (natural substrate): Km = 20 μM |
| Quantified Difference | Qualitative difference: N2 isomer is ADA-refractory vs. N1 isomer which is a competent substrate (Km = 125 μM) |
| Conditions | Calf intestinal mucosa adenosine deaminase; substrate concentrations evaluated at pH 7–8; monitored spectrophotometrically (Hecht et al., 1976, Biochemistry) |
Why This Matters
For in vitro and cell-based assays where ADA-mediated deamination of nucleoside analogs confounds interpretation, the N2-glycosyl isomer provides inherent metabolic stability that the N1 isomer cannot — eliminating the need for ADA inhibitor co-treatment.
- [1] Hecht, S. M., et al. (1976). Synthesis and biological activity of pyrazolo[3,4-d]pyrimidine nucleosides and nucleotides related to tubercidin, toyocamycin, and sangivamycin. Biochemistry, 15(5), 1005–1015. DOI: 10.1021/bi00650a010. PMID: 766833. View Source
